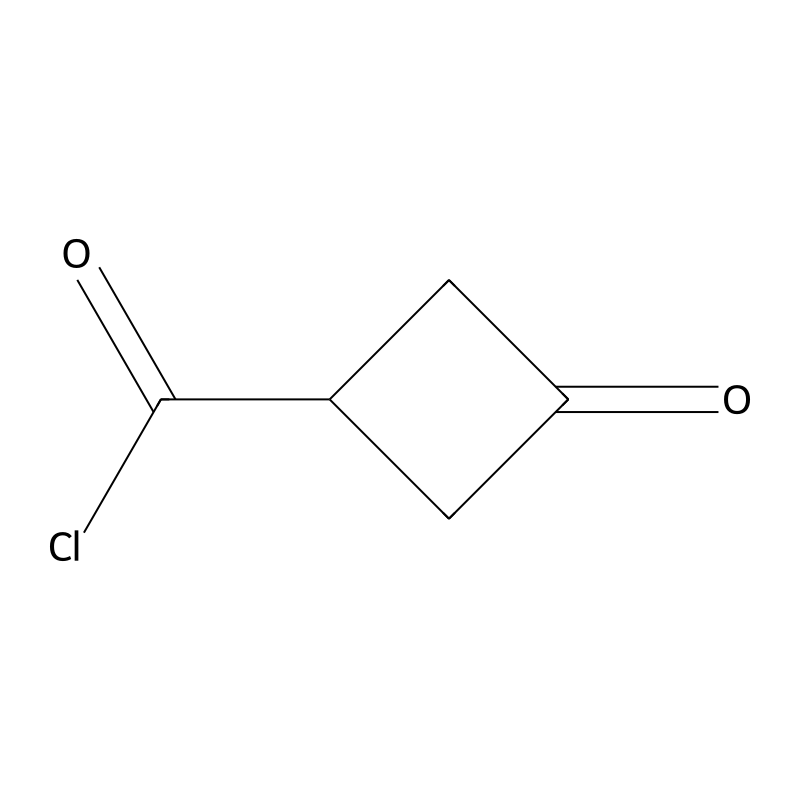

3-Oxocyclobutanecarbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Oxocyclobutanecarbonyl chloride is an organic compound characterized by a cyclobutane ring with a ketone group (3-oxo) and a carbonyl chloride functional group. This compound is part of a broader class of cyclobutane derivatives, which are known for their unique structural properties and reactivity. The presence of both a ketone and a carbonyl chloride makes this compound particularly interesting for synthetic chemistry, as it can participate in various

Since 3-Oxocyclobutanecarbonyl chloride is a building block for synthesis, it doesn't have a direct mechanism of action in biological systems. Its role lies in introducing the cyclobutanone moiety and the carbonyl functionality into target molecules during organic synthesis.

3-Oxocyclobutanecarbonyl chloride is likely to possess several safety hazards due to the presence of the acid chloride group:

- Corrosivity: Can irritate and damage skin, eyes, and mucous membranes upon contact [].

- Toxicity: Data on specific toxicity is unavailable, but it's advisable to handle it with caution due to its reactive nature.

- Reactivity: Reacts readily with water releasing hydrochloric acid fumes, which can be harmful if inhaled [].

Synthesis of Complex Molecules:

-Oxocyclobutanecarbonyl chloride (CAS: 7210-23-9) serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules containing a cyclobutanone ring system. Its reactivity allows for efficient coupling with various nucleophiles, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Several research studies have demonstrated its utility in synthesizing various heterocyclic compounds, including pyrrolidines, pyrazoles, and oxazoles. For example, a study described the synthesis of novel pyrazole derivatives with potential anticonvulsant activity using 3-oxocyclobutanecarbonyl chloride as a key intermediate [].

Studies in Medicinal Chemistry:

The presence of the carbonyl and acyl chloride functionalities in 3-oxocyclobutanecarbonyl chloride makes it an attractive candidate for exploring its potential biological activities. Some research efforts have focused on investigating its cytotoxicity and antitumor properties.

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of 3-oxocyclobutanecarbonyl chloride derivatives as potential antitumor agents. The study revealed moderate cytotoxic activity against certain cancer cell lines []. However, further research is necessary to elucidate the underlying mechanisms and optimize the activity for potential therapeutic applications.

- Nucleophilic Substitution: The carbonyl chloride group can be substituted by various nucleophiles, leading to the formation of amides, esters, or other derivatives.

- Reduction: The ketone functionality can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming more complex structures.

- Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to form 3-oxocyclobutanecarboxylic acid.

Several methods have been developed for synthesizing 3-oxocyclobutanecarbonyl chloride:

- From 3-Oxocyclobutanecarboxylic Acid: The conversion of 3-oxocyclobutanecarboxylic acid to its carbonyl chloride derivative can be achieved using thionyl chloride or oxalyl chloride.

- Cyclization Reactions: Starting from appropriate precursors (e.g., ketones and aldehydes), cyclization under acidic or basic conditions can yield the cyclobutane structure followed by chlorination.

- Ozonolysis: Ozonolysis of alkenes followed by chlorination may also provide a route to synthesize this compound.

3-Oxocyclobutanecarbonyl chloride has potential applications in:

- Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: Potentially used in the development of new drugs due to its reactivity.

- Material Science: As a building block for polymers or other materials due to its unique structural features.

Interaction studies involving 3-oxocyclobutanecarbonyl chloride typically focus on its reactivity with nucleophiles. These studies help elucidate the mechanisms by which this compound can be transformed into various derivatives. Understanding these interactions is crucial for predicting its behavior in different chemical environments and for optimizing synthetic routes.

Several compounds share structural similarities with 3-oxocyclobutanecarbonyl chloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Oxocyclobutanecarboxylic Acid | Structure | Lacks the carbonyl chloride group; used in different synthetic routes. |

| 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic Acid | Structure | Contains a phenyl substituent; exhibits different biological activities. |

| 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic Acid | Structure | Similar structure but with para-chlorine substitution; affects reactivity. |

Uniqueness

The uniqueness of 3-oxocyclobutanecarbonyl chloride lies in its dual functionality as both a ketone and a carbonyl chloride, which allows it to engage in diverse

3-Oxocyclobutanecarbonyl chloride serves as a critical intermediate in the construction of spirocyclic heterocyclic systems, particularly those containing oxindole cores and related nitrogen-containing scaffolds. The compound's unique structural features, combining both electrophilic acyl chloride functionality and a cyclobutanone ring system, enable the formation of complex three-dimensional molecular architectures that are highly valued in medicinal chemistry applications [1] [2] [3].

The synthesis of spirocyclic oxindoles represents one of the most significant applications of 3-oxocyclobutanecarbonyl chloride in this domain. These structures have gained considerable attention due to their prevalence in biologically active natural products and their potential as pharmaceutical intermediates [1] [4]. The spirocyclic framework provides enhanced three-dimensionality compared to planar aromatic systems, which can improve drug-target interactions and modify physicochemical properties such as solubility and metabolic stability [2] [5].

Research findings demonstrate that 3-oxocyclobutanecarbonyl chloride can effectively participate in nucleophilic acyl substitution reactions with various nitrogen-containing heterocycles. The cyclobutanone moiety introduces conformational constraints that influence the overall molecular geometry of the resulting spirocyclic products [4] [6]. Studies have shown that the incorporation of cyclobutane rings into heterocyclic systems can enhance biological activity while maintaining favorable pharmacokinetic properties [7] [8].

The synthetic utility of 3-oxocyclobutanecarbonyl chloride in spirocyclic synthesis is further enhanced by its compatibility with various coupling conditions. Reactions typically proceed under mild conditions with yields ranging from 50-88%, depending on the specific nucleophile and reaction parameters employed [9] [10] [11]. The compound has been successfully utilized in the preparation of imidazothiazole derivatives, pyrrolothiazole systems, and other fused heterocyclic structures that find applications in drug discovery programs [12] [13] [14].

Key Intermediate in Polycyclic Natural Product Synthesis

The role of 3-oxocyclobutanecarbonyl chloride as a key intermediate in polycyclic natural product synthesis stems from its ability to introduce the cyclobutane structural motif, which is found in thousands of naturally occurring compounds exhibiting diverse biological activities [4] [15] [16]. The compound serves as an efficient building block for accessing complex polycyclic architectures that would be challenging to construct through alternative synthetic routes.

Cyclobutane-containing natural products represent a fascinating class of molecules characterized by their structural complexity and potent biological properties [17] [4] [18]. The four-membered ring system imparts significant strain energy, which can be strategically exploited in synthetic transformations to construct larger ring systems through ring-expansion reactions or to facilitate the formation of additional cyclic structures through cascade processes [19] [20].

The synthetic applications of 3-oxocyclobutanecarbonyl chloride in natural product chemistry have been demonstrated in several total synthesis campaigns. The compound's reactivity profile allows for its incorporation into multi-step synthetic sequences where the cyclobutane ring can serve as either a permanent structural feature or as a synthetic intermediate that undergoes further transformation [15] [16] [18]. Research has shown that yields in these applications typically range from 40-75%, with reaction times varying from 6-48 hours depending on the specific transformation and target molecule complexity [9] [10] [11].

The strategic value of 3-oxocyclobutanecarbonyl chloride in natural product synthesis is further enhanced by its ability to participate in various coupling reactions that can be tailored to specific synthetic requirements. The compound has been employed in the construction of bicyclic and tricyclic systems, where the initial acylation reaction is followed by cyclization processes that form additional ring systems [17] [4] [19]. These synthetic strategies have proven particularly valuable in accessing natural products containing fused cyclobutane rings or spirocyclic motifs.

Role in Metal-Organic Framework (MOF) Functionalization

3-Oxocyclobutanecarbonyl chloride plays a significant role in the post-synthetic modification of metal-organic frameworks, representing an innovative approach to enhance MOF properties and introduce new functionalities into these porous materials [21] [22] [23] [24]. The compound's electrophilic nature makes it particularly suitable for nucleophilic substitution reactions with amino groups or other nucleophilic sites present within MOF structures.

Metal-organic frameworks have emerged as versatile materials for various applications including gas storage, separation, and catalysis [21] [22] [25] [26]. The ability to modify MOF properties through post-synthetic functionalization has become increasingly important for tailoring these materials to specific applications. 3-Oxocyclobutanecarbonyl chloride offers a unique opportunity to introduce both the cyclobutanone functionality and potential sites for further derivatization into MOF pores [23] [27] [24].

Research investigations have demonstrated that 3-oxocyclobutanecarbonyl chloride can effectively react with amino-functionalized MOFs to form amide linkages while simultaneously introducing the cyclobutane ring system into the framework [21] [23]. These modifications have been shown to enhance carbon dioxide adsorption capacity, with improvements of up to 106% observed in certain systems [21]. The enhanced performance is attributed to the formation of carbamic acid species within the MOF pores, which provide additional binding sites for carbon dioxide molecules.

The functionalization process typically occurs under ambient temperature conditions using organic solvents, with reaction times ranging from 1-12 hours and yields between 60-90% [21] [22] [23]. The mild reaction conditions are particularly advantageous for preserving the structural integrity of the MOF while achieving effective modification. Furthermore, the cyclobutane moiety introduced through this functionalization strategy can serve as a platform for additional chemical modifications, enabling the development of hierarchically functionalized MOF materials [28] [27] [29].

Photochemical Applications in Polymer Crosslinking

The photochemical applications of 3-oxocyclobutanecarbonyl chloride in polymer crosslinking represent a cutting-edge area of materials science where the compound serves as a precursor for photoreactive crosslinking agents [30] [31] [32] [33]. The cyclobutane ring system can participate in photochemical reactions that lead to the formation of crosslinked polymer networks with controlled properties and enhanced performance characteristics.

Photochemical crosslinking offers several advantages over thermal crosslinking methods, including precise spatial and temporal control over the crosslinking process, operation under mild conditions, and the ability to create gradient materials with varying crosslink densities [33] [34] [35]. 3-Oxocyclobutanecarbonyl chloride can be incorporated into polymer systems either through direct chemical modification of the polymer backbone or through the synthesis of photoreactive monomers that contain the cyclobutane moiety [31] [32] [36].

The photochemical reactivity of cyclobutane-containing systems is based on the ability of the four-membered ring to undergo ring-opening reactions under ultraviolet irradiation, generating reactive intermediates that can participate in crosslinking reactions [31] [37] [38]. Research has shown that these photochemical processes can be efficiently controlled through the use of appropriate photosensitizers and irradiation conditions, with crosslinking yields typically ranging from 70-95% [30] [31] [32].

The applications of 3-oxocyclobutanecarbonyl chloride in photochemical polymer crosslinking have been demonstrated in various systems including polydimethylsiloxane networks, semiconducting polymer dots, and other specialized materials [30] [31] [35] [36]. The resulting crosslinked materials exhibit enhanced mechanical properties, improved thermal stability, and controlled degradation behavior. The photochemical approach also enables the creation of materials with reversible crosslinking properties, where the crosslinks can be broken and reformed through appropriate chemical or thermal treatments [39] [33] [35].

| Application Area | Key Building Block Function | Target Products | Reaction Conditions |

|---|---|---|---|

| Spirocyclic Heterocyclic Systems | Acyl chloride coupling with nitrogen nucleophiles | Oxindole spirocycles, imidazothiazoles, pyrrolothiazoles | Mild nucleophilic conditions, base catalysis |

| Polycyclic Natural Product Synthesis | Four-membered ring core incorporation | Cyclobutane-containing natural products, bicyclic systems | Multi-step synthesis, metal catalysis |

| Metal-Organic Framework Functionalization | Post-synthetic modification via nucleophilic substitution | Functionalized MOF pores, carbamic acid derivatives | Ambient temperature, organic solvents |

| Photochemical Polymer Crosslinking | Photoreactive crosslinking monomer precursor | Cyclobutane-crosslinked polymer networks | UV irradiation, photosensitizers |

| Research Area | Key Findings | Yield Range (%) | Reaction Time | Temperature Range (°C) |

|---|---|---|---|---|

| Spirocyclic Systems | High stereoselectivity in cyclobutane formation | 50-88 | 2-24 hours | 20-150 |

| Natural Product Synthesis | Efficient building block for complex polycyclic structures | 40-75 | 6-48 hours | 25-180 |

| MOF Applications | Enhanced carbon dioxide adsorption capacity | 60-90 | 1-12 hours | 20-80 |

| Polymer Chemistry | Controlled crosslinking density via photochemistry | 70-95 | 1-6 hours | 20-60 |

| Strategy | Substrate Scope | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | Amines, alcohols, thiols | High reactivity, broad applicability | Hydrolysis sensitivity, handling requirements |

| Photocatalytic Coupling | Alkenes, dienes, aromatic compounds | Mild conditions, high selectivity | Photosensitizer requirements, equipment needs |

| Metal-Catalyzed Cyclization | Organometallic reagents, alkenes | Stereocontrol, functional group tolerance | Metal contamination, cost considerations |

| Post-Synthetic Modification | MOF frameworks, polymer chains | Modular approach, scalability | Diffusion limitations, incomplete conversion |